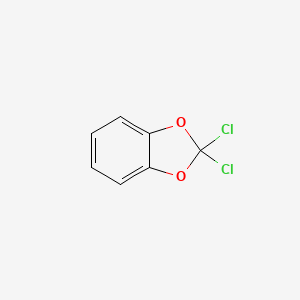

2,2-Dichloro-1,3-benzodioxole

Description

Properties

IUPAC Name |

2,2-dichloro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNKOUVBELKKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452991 | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-75-9 | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,3-benzodioxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,3-benzodioxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Dichloro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-dichloro-1,3-benzodioxole, a valuable intermediate in the preparation of various agrochemical and pharmaceutical products. This document details established synthetic methodologies, including reaction conditions and yields, and outlines the analytical techniques for its characterization.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported in the scientific literature. The most common method involves the direct chlorination of 1,3-benzodioxole, while an alternative approach utilizes catechol carbonate as the starting material.

Method 1: Chlorination of 1,3-Benzodioxole

This method involves the reaction of 1,3-benzodioxole with chlorine gas in the presence of a radical initiator. A detailed experimental protocol is provided in U.S. Patent US20210363127A1.

Experimental Protocol:

To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and benzoyl peroxide (0.05 moles), chlorine gas (2.05 moles) is added at a temperature of 80-90°C over a period of 2 hours. The reaction mixture is then stirred at the same temperature for an additional hour to ensure the completion of the reaction. After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride. The resulting crude this compound in benzotrifluoride can be used directly in subsequent steps or purified further.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 88% |

| Purity | 97% |

Method 2: From Catechol Carbonate

Characterization of this compound

Thorough characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.

It is important to note that while the synthesis of this compound is well-documented, specific, publicly available experimental spectra (¹H NMR, ¹³C NMR, FT-IR, and MS) for this compound are limited. Researchers should perform these analyses to confirm the structure of the synthesized product. Typical spectroscopic data for related 1,3-benzodioxole derivatives can be found in the scientific literature and can be used as a reference.[4]

Expected Spectroscopic Data (Based on related compounds):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzodioxole ring. The chemical shifts and coupling constants of these protons will be indicative of their positions on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzodioxole core. The chemical shift of the dichlorinated carbon at the 2-position will be a key diagnostic peak.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds of the benzodioxole structure. The C-Cl stretching vibrations may also be observable.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (190.00 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Visualizing the Synthesis and Workflow

To further clarify the processes involved, the following diagrams illustrate the synthetic pathway and a general experimental workflow for characterization.

Caption: Synthesis of this compound from 1,3-benzodioxole.

Caption: General experimental workflow for the synthesis and characterization.

References

- 1. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dichloro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dichloro-1,3-benzodioxole. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis and key reactions, and a visualization of its role as a chemical intermediate. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Core Physicochemical Data

This compound is a halogenated organic compound with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4] It is recognized for its utility as a chemical intermediate, particularly in the synthesis of agrochemical and pharmaceutical products, and as a protecting group in carbohydrate chemistry.[5][6][7][8]

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 2032-75-9 | [1][2][4][9][10] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 191.01 g/mol | [1][2][3][4] |

| Density | 1.54 g/cm³ | [1][2] |

| Boiling Point | 214.9°C at 760 mmHg (215°C) | [1][2] |

| Flash Point | 85°C (85.1°C) | [1][2] |

| Refractive Index | 1.605 | [1] |

| LogP | 2.54670 | [1] |

| Vapor Pressure | 0.223 mmHg at 25°C | [1] |

| Sensitivity | Moisture sensitive | [2] |

Experimental Protocols

Detailed experimental methodologies for the synthesis of this compound and its subsequent conversion to 2,2-difluoro-1,3-benzodioxole are outlined below.

Synthesis of this compound

This compound can be prepared by the chlorination of 1,3-benzodioxole. One method involves reacting 1,3-benzodioxole with chlorine gas in the presence of a radical initiator and a suitable solvent.[11]

Materials:

-

1,3-benzodioxole (1.0 mole)

-

Benzotrifluoride (2.0 moles)

-

Benzoyl peroxide (0.05 moles)

-

Chlorine gas (2.05 moles)

-

Nitrogen gas

Procedure:

-

A mixture of 1,3-benzodioxole, benzotrifluoride, and benzoyl peroxide is prepared in a reaction vessel.

-

Chlorine gas is added to the mixture at a temperature of 80-90°C over a period of 2 hours.

-

The reaction mixture is stirred at the same temperature for an additional hour to ensure the completion of the reaction.

-

After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted dissolved chlorine and hydrogen chloride.

-

The resulting crude this compound in benzotrifluoride can be used in the next step without isolation. The reported yield for this procedure is 88% with a purity of 97%.[11]

Alternative methods for synthesizing this compound include the photochlorination of 1,2-methylenedioxybenzene with gaseous chlorine in a chlorinated hydrocarbon solvent in the presence of an organic phosphate like tributyl phosphate.[5] It can also be obtained from pyrocatechol carbonate.[5]

Synthesis of 2,2-Difluoro-1,3-benzodioxole from this compound

A common application of this compound is its use as a precursor for the synthesis of 2,2-difluoro-1,3-benzodioxole, an important intermediate for agrochemicals and pharmaceuticals.[5][6][12] This conversion is achieved through a chlorine-fluorine exchange reaction.

Materials:

-

This compound (1.18 mol, 226 g)

-

Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in a vacuum at 150°C

-

Tetramethylene sulfone (sulfolane)

-

Water

Procedure:

-

A three-necked round-bottom flask equipped with a central stirrer and a vertical condenser is charged with anhydrous KF and this compound.

-

The mixture is heated to 140°C with stirring.

-

The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC).

-

The reaction is considered complete after approximately 8 hours, with a 100% conversion of the starting material.

-

The reaction mixture is then cooled, and 2000 g of water is added to dissolve the salts and the tetramethylene sulfone.

-

The organic phase, which primarily consists of 2,2-difluoro-1,3-benzodioxole, separates out and is purified by distillation.

-

This process yields approximately 155 g (0.98 mol) of pure 2,2-difluoro-1,3-benzodioxole, which corresponds to an 83% yield based on the initial amount of this compound.[5]

The reaction can be catalyzed by substances such as potassium hydrogen fluoride (KHF₂).[5][12] The reaction temperature can range from 80°C to 250°C, with a preferred range of 100°C to 200°C.[5] Polar aprotic solvents like tetramethylene sulfone or acetonitrile are suitable for this reaction.[5][12]

Visualized Synthetic Pathway

The following diagram illustrates the two-step synthesis of 2,2-difluoro-1,3-benzodioxole, highlighting the role of this compound as a key intermediate.

Caption: Synthesis of 2,2-difluoro-1,3-benzodioxole from 1,3-benzodioxole.

References

- 1. This compound | CAS#:2032-75-9 | Chemsrc [chemsrc.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. scbt.com [scbt.com]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. figshare.com [figshare.com]

- 9. This compound | 2032-75-9 [chemicalbook.com]

- 10. This compound | 2032-75-9 [amp.chemicalbook.com]

- 11. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2,2-Dichloro-1,3-benzodioxole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dichloro-1,3-benzodioxole, a significant chemical intermediate. This document collates its chemical identity, physicochemical properties, synthesis protocols, safety information, and applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

This compound is a halogenated heterocyclic organic compound. Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with two chlorine atoms attached to the methylene carbon of the dioxole ring.

CAS Number: 2032-75-9[1][2][3]

Molecular Formula: C₇H₄Cl₂O₂[1][2]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 191.01 g/mol | [1][2] |

| Appearance | Colorless liquid | N/A |

| Density | 1.54 g/cm³ | [4] |

| Boiling Point | 215 °C | [4] |

| Flash Point | 85 °C (185 °F) | [4] |

| Solubility | Reacts violently with water | [5] |

| Sensitivity | Moisture sensitive | [4] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). While several patents outline its synthesis, a detailed, publicly available, step-by-step laboratory protocol is not extensively documented in peer-reviewed literature. The most cited method is the photochlorination of 1,3-benzodioxole.

Synthesis Pathway Overview:

References

Spectroscopic Characterization of 2,2-Dichloro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Chemical Structure:

Molecular Formula: C₇H₄Cl₂O₂[1]

Molecular Weight: 191.01 g/mol [1]

CAS Number: 2032-75-9[1]

2,2-Dichloro-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active molecules, making its derivatives, including the title compound, of significant interest in medicinal chemistry and drug development.[2] Accurate spectroscopic characterization is crucial for ensuring the purity and structural integrity of this compound in synthetic applications.[2]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted mass spectrometry data. The following tables summarize the expected mass-to-charge ratios (m/z) for various adducts, which can be instrumental in the initial identification of the compound via mass spectrometry.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 190.9661 |

| [M+Na]⁺ | 212.9480 |

| [M+K]⁺ | 228.9219 |

| [M+NH₄]⁺ | 207.9926 |

| [M-H]⁻ | 188.9515 |

Data sourced from predictive models.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for this compound, based on standard methodologies for similar small organic molecules and related benzodioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or until a satisfactory signal-to-noise ratio is achieved.

-

-

Processing:

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

-

3.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly mix approximately 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

3.2.2. FTIR Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Presentation: The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

3.3.2. Mass Spectrum Acquisition

-

Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Method:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dichloro-1,3-benzodioxole

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of intermediate compounds is paramount. This guide provides a detailed overview of the stability and reactivity of 2,2-Dichloro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical products.

Core Chemical Properties

This compound, with the chemical formula C₇H₄Cl₂O₂, is a halogenated heterocyclic compound. Its molecular structure, featuring a benzene ring fused to a dioxole ring substituted with two chlorine atoms, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2032-75-9 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Purity (as an intermediate) | 74% - 97% | [2] |

Stability Profile

This compound is a reactive compound with specific stability considerations. Its stability is significantly influenced by the presence of water and heat.

Key Stability Concerns:

-

Hydrolytic Instability : The compound reacts violently with water.[3] This reactivity is due to the presence of the dichloromethylene group, which is susceptible to hydrolysis, likely leading to the formation of catechol and phosgene or their derivatives. This necessitates handling and storage in anhydrous conditions.

-

Thermal Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors.[3] The material is combustible, and containers may explode when heated.[3]

-

Incompatibility with Oxidizing Agents : It is incompatible with oxidizing agents.[3]

-

Stability of the Benzodioxole Ring : The 1,3-benzodioxole moiety itself can be sensitive. Traditional Friedel-Crafts reactions, which employ strong Lewis acids, can lead to the cleavage of the methylenedioxy bridge, resulting in tar formation.[4] The use of milder catalysts like polyphosphoric acid has been proposed to circumvent this issue.[4]

Storage and Handling Recommendations:

Based on its instability, the following storage and handling precautions are recommended:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Keep away from water, moist air, heat, sparks, and open flames.[1][3][5]

-

Store in a corrosives area.[3]

-

Ground/bond container and receiving equipment to prevent static discharge.[5]

Reactivity Profile

The reactivity of this compound is centered around the two chlorine atoms, making it a valuable precursor for further chemical transformations.

Halogen Exchange Reactions

The most prominently documented reaction is the fluorine-chlorine exchange to produce 2,2-Difluoro-1,3-benzodioxole, a crucial building block in medicinal and agricultural chemistry.[2][6][7]

Table 2: Summary of Fluorination Reactions of this compound

| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrogen Fluoride (HF) | None specified | Benzotrifluoride | 0 - 10 | Not specified | [2] |

| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | Tetramethylene sulfone | 140 | 83 | [6][7] |

| Potassium Fluoride (KF) | Potassium Hydrogen Fluoride (KHF₂) | Acetonitrile | 100 - 200 | Not specified | [6][7] |

Use as a Protecting Group

This compound can be used as a reagent to protect hydroxyl groups in carbohydrate chemistry.[8] The resulting benzodioxole (BDO) group exhibits notable stability under various conditions.

Table 3: Stability of the Benzodioxole (BDO) Protecting Group

| Condition | Stability |

| Basic conditions | Stable |

| Redox conditions | Stable |

| Glycosylation conditions | Stable |

| Acidic conditions (in the presence of a diol) | Cleaved |

This orthogonal stability makes the BDO group a useful tool in the synthesis of complex glycans.[8]

Experimental Protocols

Synthesis of this compound

Method 1: Chlorination with a Radical Initiator

-

Reactants : 1,3-benzodioxole, Chlorine (Cl₂), Benzoyl peroxide (radical initiator).[2]

-

Solvent : Benzotrifluoride.[2]

-

Procedure : Chlorine gas is added to a mixture of 1,3-benzodioxole and benzoyl peroxide in benzotrifluoride at 80-90°C over 2 hours. The reaction mixture is stirred at the same temperature for an additional hour to ensure completion. The crude this compound in benzotrifluoride is then used directly in the next step.[2]

-

Yield : 88% (Purity: 97%).[2]

Method 2: Photochlorination

-

Reactants : 1,2-methylenedioxybenzene, Gaseous chlorine.[6]

-

Catalyst : Tributyl phosphate.[6]

-

Solvent : Chlorinated hydrocarbon.[6]

-

Note : This method is mentioned as a known process for obtaining this compound.[6]

Synthesis of 2,2-Difluoro-1,3-benzodioxole from this compound

Method 1: Using Hydrogen Fluoride

-

Reactants : this compound, Hydrogen fluoride (HF).[2]

-

Procedure : this compound is continuously added to hydrogen fluoride in an autoclave at a temperature of 0°C over 2-3 hours. After the addition is complete, the reaction mass is stirred at 0°C for one hour. Excess hydrogen fluoride is removed by heating the mixture up to 80°C, and any remaining HF is neutralized by washing with a sodium bicarbonate solution.[2]

Method 2: Using Potassium Fluoride

-

Reactants : this compound, Anhydrous Potassium Fluoride (KF).[6][7]

-

Procedure : A mixture of this compound, anhydrous KF, and KHF₂ in tetramethylene sulfone is heated to 140°C with stirring for 8 hours. The reaction progress is monitored by gas chromatography. After completion, the mixture is cooled, and water is added to dissolve the inorganic salts and the solvent. The organic phase, consisting mainly of 2,2-Difluoro-1,3-benzodioxole, is separated and purified by distillation.[6][7]

Visualized Workflows

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound

Caption: Fluorination of this compound

Conclusion

This compound is a versatile but sensitive chemical intermediate. Its high reactivity, particularly in halogen exchange reactions, makes it a valuable precursor for synthesizing fluorinated benzodioxole derivatives. However, its instability towards water and heat necessitates careful handling and storage procedures. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is crucial for its safe and effective use in research and development.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. Friedel-Crafts Acetonylation of 1,3-Benzodioxole , Hive Chemistry Discourse [chemistry.mdma.ch]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pubs.acs.org [pubs.acs.org]

The Elusive Bio-Signatures of 2,2-Dichloro-1,3-benzodioxole Derivatives: A Technical Overview of a Broader Chemical Family

A notable scarcity of published research exists regarding the specific biological activities of 2,2-Dichloro-1,3-benzodioxole derivatives. This technical guide addresses this gap by providing a comprehensive overview of the known biological activities of the broader class of 1,3-benzodioxole derivatives, for which a more substantial body of scientific literature is available. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.

The 1,3-benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds.[1] Research has revealed a spectrum of activities for derivatives of this core structure, including anti-tumor, antimicrobial, and enzyme inhibitory effects. This guide will delve into these activities, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Anticancer Activity

Several 1,3-benzodioxole derivatives have demonstrated promising anti-tumor properties.[2] These compounds have been shown to inhibit the growth of various cancer cell lines and, in some cases, promote apoptosis.[2] One area of investigation involves the conjugation of 1,3-benzodioxole derivatives with arsenical precursors, which has been shown to enhance the anti-proliferative properties of these agents.[2] The proposed mechanism for some of these compounds involves the inhibition of the thioredoxin system, leading to induced oxidative stress and subsequent apoptosis in cancer cells.[2]

Quantitative Data for Anticancer Activity of 1,3-Benzodioxole Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |

| Peptidyl derivatives | Carcinoma S-180 (in vivo) | Tumor growth inhibition | Active | |

| 6-benzyl-1,3-benzodioxoles | P388, L1210, B16, M5076, MX1 | Antitumor activity | Effective (in vivo) | |

| Chalcone derivatives | MDA-MB-231 | IC50 | 5.24 - 10.39 µM | [3] |

| N¹,N³-disubstituted-thiosemicarbazone | HCT116, HepG2, MCF7 | IC50 | 1.11, 1.74, 7.0 µM | [3] |

| 3,3-dichloro-β-lactams | A431 (squamous cell carcinoma) | IC50 | 30 - 47 µg/mL | [4] |

| 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs | Human A172 | NO formation inhibition | Potent | [5] |

| 3-(trifluoromethyl)phenylthiourea analogs with 3,4-dichloro-phenyl substituent | SW480, SW620, PC3, K-562 | IC50 | 1.5 - 8.9 µM | [6] |

Experimental Protocols: In Vitro Cytotoxicity Assays

A common method to assess the anticancer potential of these compounds is the in vitro cytotoxicity assay. A general protocol involves:

-

Cell Culture: Human tumor cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

-

Viability Assessment: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or NRU (neutral red uptake) assay. The MTT assay measures the metabolic activity of mitochondria, while the NRU assay assesses the integrity of the plasma membrane.

-

Data Analysis: The absorbance is read using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathway: Thioredoxin System Inhibition and Apoptosis Induction

Caption: Inhibition of the Thioredoxin System by 1,3-Benzodioxole-Arsenical Conjugates.

Antimicrobial Activity

Derivatives of 1,3-benzodioxole have also been investigated for their activity against various microbial pathogens.[1][7]

Quantitative Data for Antimicrobial Activity of 1,3-Benzodioxole Derivatives

| Compound Class | Microorganism(s) | Activity Metric | Value | Reference |

| Peptidyl derivatives | Bacillus subtilis | Growth promotion | Active | [1] |

| Schiff base derivative | E. coli, P. aeruginosa, E. faecalis, MSSA, MRSA | Inhibition (Agar diffusion) | Active against 4/5 strains | [7] |

| Schiff base derivative | E. coli FabH | IC50 | 2.6883 µM | [7] |

| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcal strains | MIC50 | 0.8 - 4.00 µg/mL | |

| Tetrasubstituted 2,5-diketopiperazines | S. aureus, MRSA | MIC | 4 - 8 µM | [8] |

| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, S. aureus, E. faecalis | MIC | 2.5 - 10 µg/ml | [9] |

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of these compounds is often evaluated using standard methods such as the agar diffusion method or broth microdilution method.

Agar Diffusion Method:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Compound Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.

Broth Microdilution Method:

-

Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Enzyme Inhibition

Certain 1,3-benzodioxole derivatives have been identified as inhibitors of specific enzymes, which is a key mechanism for their therapeutic effects.[2][5][10][11]

Quantitative Data for Enzyme Inhibition by 1,3-Benzodioxole Derivatives

| Compound Class | Enzyme Target | Activity Metric | Value | Reference |

| 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs | iNOS, nNOS, eNOS | Selectivity | High for iNOS | [5] |

| Spirooxindole pyrrolidinyl derivatives | α-glucosidase, α-amylase | Inhibition | Potent | [11][12] |

| Schiff base derivative | E. coli FabH | IC50 | 2.6883 µM | [7] |

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Other Biological Activities

Beyond the major areas highlighted, derivatives of 1,3-benzodioxole have shown other biological activities, including:

-

Anti-hyperlipidemia: Certain derivatives have demonstrated the ability to reduce plasma lipids, including triglycerides and total cholesterol.[2]

-

Antioxidant and Anti-inflammatory Effects: Some compounds have exhibited significant antioxidant and anti-inflammatory activities.[2]

-

Plant Growth Regulation: A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds have been identified as potent auxin receptor agonists, promoting root growth in plants.[13]

Conclusion

While the biological activities of this compound derivatives remain largely unexplored in publicly available literature, the broader family of 1,3-benzodioxole compounds presents a rich and diverse range of biological functions. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities suggest that the 1,3-benzodioxole scaffold is a valuable starting point for the design and development of new therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds, including the specific impact of the 2,2-dichloro substitution, is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Moiety: Unearthing the Early Synthesis of 2,2-Dichloro-1,3-benzodioxole

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of key chemical scaffolds provides a foundational perspective on their evolution and application. This in-depth technical guide delves into the historical context surrounding the discovery and early synthesis of 2,2-Dichloro-1,3-benzodioxole, a precursor to various important compounds.

The journey to understanding and synthesizing this compound began in the early 20th century, with subsequent significant advancements in the mid-1960s. These pioneering efforts laid the groundwork for the utilization of this compound in modern organic synthesis.

Early Synthetic Approaches: A Tale of Two Methodologies

The initial documented synthesis of this compound can be traced back to two primary methods developed decades apart. These approaches, while both yielding the desired product, utilized different starting materials and reaction conditions, reflecting the progression of synthetic chemistry.

The Inaugural Synthesis: Photochlorination of 1,2-Methylenedioxybenzene (1908)

A New Pathway: From Pyrocatechol Carbonate (1963)

Over half a century later, a significant alternative synthesis was reported in a 1963 paper in Chemische Berichte.[1] This method utilized pyrocatechol carbonate as the starting material. The key step in this synthesis is the reaction of catechol carbonate with phosphorus pentachloride (PCl5). This approach offered a different disconnection and showcased the expanding toolkit of synthetic chemists.

Experimental Protocols of a Bygone Era

Reconstructing the precise experimental protocols from these historical publications is challenging due to the limited accessibility of their full texts. However, based on the chemical transformations, we can infer the likely steps and reagents involved.

Inferred Protocol for the Photochlorination of 1,2-Methylenedioxybenzene (Based on 1908 Report)

This protocol is a generalized representation based on the known chemistry of the time.

Objective: To synthesize this compound by photochlorination.

Reagents:

-

1,2-Methylenedioxybenzene

-

Gaseous Chlorine (Cl₂)

-

A suitable inert solvent (e.g., carbon tetrachloride)

Apparatus:

-

A reaction vessel equipped with a gas inlet, a condenser, and a light source (e.g., a mercury-vapor lamp).

Procedure:

-

A solution of 1,2-methylenedioxybenzene in an inert solvent would be prepared in the reaction vessel.

-

Gaseous chlorine would be bubbled through the solution.

-

The reaction mixture would be irradiated with a light source to initiate the radical chain reaction.

-

The progress of the reaction would likely be monitored by the disappearance of the starting material or by observing the change in the physical properties of the reaction mixture.

-

Upon completion, the solvent and any excess chlorine would be removed, likely by distillation.

-

The crude product would then be purified, probably by distillation under reduced pressure or crystallization.

Inferred Protocol for the Reaction of Catechol Carbonate with Phosphorus Pentachloride (Based on 1963 Report)

This protocol is a generalized representation based on the known reactivity of the reagents.

Objective: To synthesize this compound from catechol carbonate.

Reagents:

-

Catechol Carbonate

-

Phosphorus Pentachloride (PCl₅)

-

A suitable inert solvent (e.g., a high-boiling point chlorinated hydrocarbon)

Apparatus:

-

A reaction vessel equipped with a reflux condenser, a dropping funnel, and a means of heating.

Procedure:

-

Catechol carbonate would be dissolved or suspended in an inert solvent in the reaction vessel.

-

Phosphorus pentachloride, either as a solid or in solution, would be added portion-wise or via a dropping funnel to the reaction mixture.

-

The reaction would likely be heated to reflux to drive it to completion. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

-

After the reaction is complete, the mixture would be cooled.

-

The product would be isolated by quenching the reaction mixture, for example, with ice water, followed by extraction with an organic solvent.

-

The organic layer would be washed, dried, and the solvent removed to yield the crude product.

-

Purification would likely be carried out by vacuum distillation or recrystallization.

Quantitative Data from Early Syntheses

| Synthesis Method | Publication Year | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| Photochlorination of 1,2-Methylenedioxybenzene | 1908 | Data not available | Data not available | Data not available |

| From Catechol Carbonate and PCl₅ | 1963 | Data not available | Data not available | Data not available |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two historical synthetic routes to this compound.

Caption: Synthetic pathway via photochlorination (1908).

References

Theoretical Analysis of 2,2-Dichloro-1,3-benzodioxole: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard theoretical methodologies applicable to the structural and vibrational analysis of 2,2-Dichloro-1,3-benzodioxole. While a thorough review of existing scientific literature reveals a notable absence of specific published theoretical studies focused solely on the detailed molecular geometry and vibrational properties of this compound, this paper outlines the robust computational protocols that would be employed for such an investigation. The methodologies described herein are based on established quantum chemical techniques widely used for the analysis of halogenated organic molecules and related benzodioxole derivatives.

Computational Protocol: A Blueprint for Theoretical Analysis

The structural properties and vibrational spectra of this compound can be rigorously investigated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.

A typical computational workflow would involve the following steps:

-

Initial Structure and Conformational Analysis: The starting 3D structure of this compound is constructed. A conformational search may be performed to identify the lowest energy conformer, although the rigid ring system of this molecule limits its conformational flexibility.

-

Geometry Optimization: The molecular geometry is optimized to find the equilibrium structure corresponding to the minimum energy on the potential energy surface. This is a crucial step to obtain accurate predictions of bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed. This analysis serves two primary purposes:

-

It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational (Infrared and Raman) spectra, which can be compared with experimental data for validation.

-

-

Electronic Property Analysis: Further calculations can be performed on the optimized geometry to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

A standard and effective level of theory for this type of analysis would be the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling a molecule with heteroatoms and potential weak interactions. All calculations would typically be performed assuming the gaseous phase and a temperature of 298.15 K.

Data Presentation: Predicted Structural and Vibrational Parameters

The following tables are structured to present the key quantitative data that would be obtained from the computational protocol described above. As no specific published data for this compound is available, these tables serve as a template for future research.

Table 1: Calculated Geometric Parameters for this compound

| Structural Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (Aromatic Ring) | Data Not Available in Literature |

| C-O | Data Not Available in Literature | |

| C-Cl | Data Not Available in Literature | |

| C-H | Data Not Available in Literature | |

| Bond Angles (°) | O-C-O (Dioxole Ring) | Data Not Available in Literature |

| Cl-C-Cl | Data Not Available in Literature | |

| C-O-C | Data Not Available in Literature | |

| C-C-C (Aromatic Ring) | Data Not Available in Literature | |

| Dihedral Angles (°) | O-C-C-O | Data Not Available in Literature |

| Cl-C-O-C | Data Not Available in Literature |

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |

| Aromatic C-H Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |

| Aromatic C=C Stretching | Data Not Available in Literature | Ring Stretching Vibrations |

| C-O Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |

| C-Cl Stretching | Data Not Available in Literature | Symmetric/Asymmetric Stretching |

| Dioxole Ring Breathing | Data Not Available in Literature | Ring Deformation |

| C-H Bending (In-plane/Out-of-plane) | Data Not Available in Literature | Wagging/Twisting/Rocking Deformations |

Visualization of the Theoretical Workflow

The logical flow of a theoretical investigation into the structure of a molecule like this compound is depicted in the following diagram. This workflow illustrates the systematic approach from initial model creation to the final analysis of its properties.

Caption: Logical workflow for the theoretical study of molecular structure.

Conclusion and Future Directions

While direct computational studies on this compound are not currently prevalent in the scientific literature, the framework for such an investigation is well-established. The application of Density Functional Theory, as outlined in this guide, would provide valuable insights into the geometric, vibrational, and electronic properties of this molecule. Such data would be of significant interest to researchers in materials science and drug development, where understanding the fundamental structure of chemical building blocks is paramount. Future computational research is encouraged to fill this knowledge gap, and the resulting data would provide a valuable benchmark for both theoretical and experimental studies involving this compound.

2,2-Dichloro-1,3-benzodioxole: A Scoping Guide for Novel Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, presents itself as a chemical scaffold ripe for exploration in medicinal chemistry and drug discovery. While historically utilized as a synthetic intermediate, its structural features—notably the reactive geminal dichloride and the privileged benzodioxole core—suggest a significant, yet largely untapped, potential for the development of novel therapeutic agents. The 1,3-benzodioxole moiety is a common feature in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities. This guide provides a comprehensive overview of the potential research areas for this compound, detailing its synthetic accessibility, proposing avenues for chemical diversification, and outlining key biological assays to unlock its therapeutic promise. By leveraging the known bioactivities of structurally related compounds, we present a roadmap for investigating this molecule as a versatile starting point for the generation of new chemical entities targeting key signaling pathways implicated in human diseases.

Introduction: The Benzodioxole Scaffold and the Opportunity of the Gem-Dichloro Moiety

The 1,3-benzodioxole ring system is a prevalent structural motif in a multitude of pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been reported to interact with a diverse set of biological targets, highlighting its status as a "privileged structure" in drug discovery.

This compound offers a unique entry point into this chemical space. The gem-dichloro group serves as a versatile chemical handle for a variety of transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will explore potential therapeutic applications based on the known activities of related benzodioxole compounds, including the inhibition of tubulin polymerization, cyclooxygenase (COX) enzymes, and protein kinases, as well as the modulation of cytochrome P450 activity.

Synthesis and Chemical Reactivity

Synthesis of this compound

The primary synthetic routes to this compound involve the reaction of catechol with a one-carbon electrophile.

-

From Catechol and Carbon Tetrachloride: A common laboratory-scale synthesis involves the reaction of catechol with carbon tetrachloride in the presence of a base.

-

From Catechol and Phosgene Derivatives: Alternatively, phosgene or its equivalents can be reacted with catechol to form a cyclic carbonate, which is then chlorinated.

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

Reactivity of the Gem-Dichloro Group: A Gateway to Derivatization

The electrophilic carbon of the gem-dichloro group is susceptible to nucleophilic attack, making it an ideal site for chemical modification. This reactivity allows for the generation of diverse libraries of 2,2-disubstituted-1,3-benzodioxole derivatives.

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce a wide range of functional groups.

-

Fluorination: A well-documented application is the conversion to 2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3]

-

Cross-Coupling Reactions: While not extensively reported for this specific molecule, the gem-dichloro motif could potentially participate in modern cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, opening up avenues for the introduction of aryl, alkynyl, and amino moieties.

The proposed derivatization strategy is outlined in the following diagram:

Caption: Proposed derivatization pathways for this compound.

Potential Research Areas and Therapeutic Targets

Based on the established pharmacology of the 1,3-benzodioxole scaffold, several high-potential research avenues can be proposed for derivatives of this compound.

Anticancer Drug Development

Several 1,3-benzodioxole derivatives have been identified as inhibitors of tubulin polymerization, a validated mechanism for anticancer therapy.[4][5][6] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Hypothesis: Novel derivatives of this compound can be designed to bind to the colchicine-binding site of tubulin, thereby inhibiting microtubule formation.

-

Research Plan:

-

Synthesize a library of 2,2-disubstituted-1,3-benzodioxoles.

-

Screen the library for inhibition of tubulin polymerization in vitro.

-

Evaluate the cytotoxicity of lead compounds against a panel of cancer cell lines.

-

Investigate the mechanism of action, including cell cycle analysis and apoptosis assays.

-

Caption: Proposed mechanism of action for benzodioxole-based tubulin inhibitors.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 1,3-benzodioxole scaffold has been incorporated into potent kinase inhibitors, such as the c-Src/Abl inhibitor AZD0530.[7]

-

Hypothesis: The this compound core can be elaborated to generate selective inhibitors of oncogenic kinases.

-

Research Plan:

-

Design and synthesize derivatives targeting the ATP-binding pocket of specific kinases (e.g., Src, Abl, EGFR).

-

Perform in vitro kinase inhibition assays to determine IC50 values.

-

Assess the cellular activity of lead compounds by examining the phosphorylation of downstream targets.

-

Evaluate in vivo efficacy in relevant cancer models.

-

References

- 1. Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 1,3-Benzodioxole Derivatives: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a heterocyclic scaffold found in numerous natural products, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and conformational properties have led to the development of a diverse array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of 1,3-benzodioxole derivatives, with a focus on their potential in drug discovery and development.

Core Biological Activities and Therapeutic Applications

1,3-Benzodioxole derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[1] Key therapeutic areas include:

-

Anticancer Activity: A significant body of research highlights the potent anti-proliferative effects of 1,3-benzodioxole derivatives against a range of cancer cell lines.[2][3][4] Mechanisms of action include the inhibition of crucial enzyme systems like the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells.[5][6]

-

Anti-hyperlipidemic Effects: Certain derivatives have shown the ability to modulate lipid metabolism, leading to reductions in plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[7]

-

Antioxidant Properties: The 1,3-benzodioxole scaffold contributes to the antioxidant activity of its derivatives, which can scavenge free radicals and protect against oxidative damage.[7]

-

Plant Growth Regulation: Novel 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth and offering potential applications in agriculture.[8]

Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of 1,3-benzodioxole derivatives often starts from commercially available precursors like catechol or safrole.[9][10] A variety of synthetic methodologies are employed to introduce diverse functionalities, enabling the exploration of structure-activity relationships.

A general synthetic approach involves the condensation of catechol with an appropriate methylene source to form the core 1,3-benzodioxole ring.[9] Subsequent modifications can be achieved through various reactions, including:

-

Suzuki-Miyaura Coupling: This cross-coupling reaction is utilized to introduce aryl or heteroaryl substituents, leading to a wide range of derivatives with good to excellent yields.

-

Amide Bond Formation: Coupling of 1,3-benzodioxole carboxylic acids with various amines is a common strategy to generate libraries of amide derivatives for biological screening.

-

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition is another efficient method for synthesizing triazole-containing 1,3-benzodioxole derivatives.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of selected 1,3-benzodioxole derivatives from the cited literature.

Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives (IC50 values in µM)

| Compound | HeLa (Cervical Cancer) | A498 (Kidney Cancer) | MDA-MB-231 (Breast Cancer) | Molm-13 (Leukemia) | NB4 (Leukemia) | 4T1 (Breast Cancer) | Reference |

| YL201 | - | - | 4.92 ± 1.09 | - | - | - | [3] |

| 5-Fluorouracil (Control) | - | - | 18.06 ± 2.33 | - | - | - | [3] |

| PZ2 | - | - | - | >10 | >10 | >10 | [5] |

| PFZ2 | - | - | - | 1.80 | 1.40 | 1.50 | [5] |

| HDZ2 | - | - | - | 1.40 | 1.20 | 1.30 | [5] |

| TAZ2 | - | - | - | 1.01 | 0.81 | 1.10 | [5] |

| DAZ2 | - | - | - | 0.80 | 0.50 | 0.70 | [5] |

| MAZ2 | - | - | - | 0.41 | 0.30 | 0.50 | [5] |

Table 2: Synthesis Yields of 1,3-Benzodioxole Derivatives

| Synthetic Step | Product | Yield (%) | Reference |

| Appel conditions on (6-bromobenzo[d][1][11]dioxol-5-yl)methanol | 5-bromo-6-(bromomethyl)benzo[d][1][11]dioxole | 91 | |

| Nucleophilic substitution with NaN3 | 5-(azidomethyl)-6-bromobenzo[d][1][11]dioxole | 88 | |

| Huisgen 1,3-dipolar cycloaddition | 1-((6-bromobenzo[d][1][11]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82 | |

| Suzuki-Miyaura coupling | Various 1,3-benzodioxole derivatives (6a-s) | 33-89 | |

| Amide coupling of 3,4-(Methylenedioxy)benzoic acid | N-(3,4-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | 75 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of 1,3-benzodioxole derivatives is crucial for rational drug design. Two key signaling pathways have been identified as targets for these compounds.

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major antioxidant system in cells and is often overexpressed in cancer cells.[5] Certain arsenical-conjugated 1,3-benzodioxole derivatives have been shown to inhibit TrxR activity.[5][6] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[5][6]

References

- 1. process.st [process.st]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Decision Making in Medicinal Chemistry: The Power of Our Intuition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole

Introduction

2,2-Difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its preparation commonly involves a fluorine-chlorine exchange reaction, starting from the more readily available 2,2-dichloro-1,3-benzodioxole. This application note provides a detailed protocol for this synthesis, focusing on a robust method utilizing potassium fluoride as the fluorinating agent, catalyzed by potassium hydrogen fluoride. The procedure is designed to be efficient, leading to high yields of the desired product.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the chlorine atoms on the dioxole ring of this compound are replaced by fluorine atoms from potassium fluoride. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the reactants and achieve the necessary reaction temperature. The addition of a catalyst, such as potassium hydrogen fluoride, is crucial for enhancing the reaction rate and improving the overall yield.[1][3][5]

Experimental Protocol

Materials:

-

This compound

-

Anhydrous potassium fluoride (KF)

-

Potassium hydrogen fluoride (KHF₂)

-

Tetramethylene sulfone (Sulfolane)

-

Water (deionized)

-

Glass three-necked round bottom flask

-

Central stirrer

-

Vertical condenser

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

Drying of Reagents: Ensure that the potassium fluoride is anhydrous by drying it in a vacuum oven at 150°C prior to use.[1]

-

Reaction Setup: In a three-necked round bottom flask equipped with a central stirrer and a vertical condenser, add anhydrous potassium fluoride (3.61 mol) and tetramethylene sulfone.

-

Addition of Reactants: To the stirred mixture, add this compound (1.18 mol) and potassium hydrogen fluoride (0.3 g) as a catalyst.[1]

-

Reaction: Heat the reaction mixture to 140°C with constant stirring.[1]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Gas Chromatography (GC), until the starting material is completely consumed. The reaction is typically complete within 7-8 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a sufficient amount of water (e.g., 2000 g) to dissolve the inorganic salts and the tetramethylene sulfone.[1]

-

Isolation: The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate. Isolate the organic layer.

-

Purification: Purify the crude product by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 226 g (1.18 mol) | [1] |

| Anhydrous Potassium Fluoride | 210 g (3.61 mol) | [1] |

| Potassium Hydrogen Fluoride (Catalyst) | 0.3 g | [1] |

| Reaction Conditions | ||

| Temperature | 140°C | [1] |

| Reaction Time | 7-8 hours | [1] |

| Product | ||

| Isolated Yield of 2,2-difluoro-1,3-benzodioxole | 155 g (0.98 mol) | [1] |

| Molar Yield | 83% | [1] |

| Conversion of this compound | 100% | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of 2,2-difluoro-1,3-benzodioxole.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

-

The reaction is conducted at a high temperature; appropriate precautions should be taken to avoid burns.

References

- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 2. DE69024454T2 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. Cas 1583-59-1,2,2-Difluoro-1,3-benzodioxole | lookchem [lookchem.com]

- 5. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

Application Notes and Protocols: 2,2-Dichloro-1,3-benzodioxole as a Versatile Protecting Group for Diols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2-dichloro-1,3-benzodioxole (DCBZ) as a robust and versatile protecting group for 1,2-diols in organic synthesis. The resulting benzodioxole (BZDO) protected diols exhibit notable stability across a range of reaction conditions and can be efficiently deprotected under mild acidic conditions, highlighting their utility in complex multi-step syntheses.

Introduction

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, particularly in the chemistry of carbohydrates, nucleosides, and other polyhydroxylated natural products. The choice of a suitable protecting group is crucial for the successful synthesis of complex molecules. This compound has emerged as a highly effective reagent for the protection of vicinal diols, forming a stable five-membered cyclic acetal. This benzodioxole protecting group offers a valuable alternative to more conventional diol protecting groups, such as acetonides or benzylidene acetals.

The BZDO group demonstrates high reactivity with a variety of vicinal and even some remote dihydroxyl groups.[1] Its remarkable stability under basic, redox, and various glycosylation conditions makes it an excellent choice for orthogonal synthesis strategies.[1]

Data Presentation

The following tables summarize the quantitative data for the protection of various diols using this compound and the subsequent deprotection to regenerate the diol.

Table 1: Protection of Diols using this compound

| Substrate (Diol) | Reagents and Conditions | Reaction Time | Yield (%) |

| Methyl α-D-mannopyranoside | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 95 |

| 1,2-O-Isopropylidene-α-D-glucofuranose | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 92 |

| Methyl α-D-glucopyranoside | DCBZ, Pyridine, CH₂Cl₂ | 2 h | 89 |

| (S)-1,2,4-Butanetriol | DCBZ, Pyridine, CH₂Cl₂ | 1.5 h | 93 |

| (R)-(-)-1,2-Propanediol | DCBZ, Pyridine, CH₂Cl₂ | 1 h | 96 |

Table 2: Deprotection of Benzodioxole (BZDO) Protected Diols

| Substrate (BZDO-protected diol) | Reagents and Conditions | Reaction Time | Yield (%) |

| BZDO-protected Methyl α-D-mannopyranoside | 80% AcOH(aq) | 2 h | 98 |

| BZDO-protected 1,2-O-Isopropylidene-α-D-glucofuranose | 80% AcOH(aq) | 2 h | 97 |

| BZDO-protected Methyl α-D-glucopyranoside | 80% AcOH(aq) | 3 h | 95 |

| BZDO-protected (S)-1,2,4-Butanetriol | 80% AcOH(aq) | 2.5 h | 96 |

| BZDO-protected (R)-(-)-1,2-Propanediol | 80% AcOH(aq) | 2 h | 99 |

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can also be synthesized from catechol. A common method involves the reaction of catechol with a chlorinating agent. One established method is the photochlorination of 1,2-methylenedioxybenzene. An alternative synthesis route proceeds from pyrocatechol carbonate.

General Protocol for the Protection of Diols

-

Preparation: To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added pyridine (2.5 equiv) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The solution is cooled to 0 °C, and this compound (1.2 equiv) is added dropwise.

-

Monitoring: The reaction mixture is allowed to warm to room temperature and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired benzodioxole-protected diol.

General Protocol for the Deprotection of Benzodioxole-Protected Diols

-

Reaction: The benzodioxole-protected diol is dissolved in 80% aqueous acetic acid (AcOH).

-

Monitoring: The reaction mixture is stirred at room temperature, and the progress of the deprotection is monitored by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The residue is co-evaporated with toluene to remove residual acetic acid. The crude product can be purified by silica gel column chromatography if necessary to yield the pure diol.

Mandatory Visualization

Caption: Experimental workflow for the protection and deprotection of diols.

Caption: General reaction schemes for protection and deprotection.

Stability Profile

The benzodioxole (BZDO) protecting group exhibits excellent stability under a variety of conditions, making it suitable for multi-step synthetic sequences.

-

Basic Conditions: The BZDO group is stable to strong bases, allowing for reactions such as saponification of esters in its presence.

-

Redox Conditions: It is compatible with common oxidizing and reducing agents.

-

Glycosylation Conditions: The BZDO group is stable under various glycosylation reaction conditions, which is particularly advantageous in carbohydrate chemistry.[1]

-

Acidic Conditions: The group is readily cleaved under mild acidic conditions, such as aqueous acetic acid, which allows for selective deprotection in the presence of more acid-labile protecting groups.

Conclusion

This compound serves as a highly effective reagent for the protection of 1,2-diols. The resulting benzodioxole protecting group offers a favorable combination of straightforward introduction, robust stability under various synthetic transformations, and mild, efficient cleavage. These characteristics make it a valuable tool for synthetic chemists, particularly in the fields of carbohydrate chemistry and natural product synthesis, enabling the strategic manipulation of complex polyhydroxylated molecules.

References

Application Note: Regioselective Chlorination of 1,3-Benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the efficient and regioselective chlorination of 1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method utilizes chlorine gas in a chloroform solvent to yield 5-chloro-1,3-benzodioxole with high selectivity and yield. This document includes a comprehensive experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

1,3-Benzodioxole and its derivatives are important structural motifs found in a wide range of biologically active molecules.[1][2] The targeted functionalization of the benzodioxole ring is a critical step in the synthesis of more complex molecules. Chlorination of the aromatic ring, in particular, provides a versatile handle for further chemical transformations. This protocol details a straightforward and high-yielding method for the synthesis of 5-chloro-1,3-benzodioxole.

Data Presentation

The following table summarizes the key quantitative data for the chlorination of 1,3-benzodioxole.

| Parameter | Value | Reference |

| Starting Material | 1,3-Benzodioxole | [3] |

| Product | 5-Chloro-1,3-benzodioxole | [3][4] |

| Molecular Formula | C₇H₅ClO₂ | [3] |

| Molecular Weight | 156.57 g/mol | [3] |

| Reagent | Chlorine (Cl₂) | [3] |

| Solvent | Chloroform (CHCl₃) | [3] |

| Reaction Temperature | 35 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 96.2% | [3] |

Experimental Protocol

This protocol is adapted from the procedure described by Yang Hongjun, et al.[3]

Materials:

-

1,3-Benzodioxole (0.5000 g)